2-Benzylidene-1-tetralone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-benzylidene-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRAEZULKWNOQO-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199006 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57558-64-2 | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57558-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-(phenylmethylene)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057558642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3,4-Dihydro-2-(phenylmethylene)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylidene-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H84JJT89A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes: Claisen-Schmidt Condensation
The most common and established method for synthesizing 2-benzylidene-1-tetralone (B1234382) is the Claisen-Schmidt condensation. This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens. byjus.com In the case of this compound, the reactants are 1-tetralone (B52770) and benzaldehyde (B42025). grafiati.com
The Claisen-Schmidt condensation proceeds via an aldol (B89426) condensation mechanism. The reaction can be catalyzed by either an acid or a base.
Under basic conditions , a strong base removes an α-proton from 1-tetralone, leading to the formation of a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated ketone, this compound. byjus.comwikipedia.org
In an acid-catalyzed reaction, the acid protonates the carbonyl oxygen of 1-tetralone, which then tautomerizes to its enol form. The enol then attacks the protonated carbonyl of benzaldehyde. Following a dehydration step, the final product is formed. quora.com
The choice of catalyst and reaction conditions significantly impacts the yield and efficiency of the Claisen-Schmidt condensation.
Catalysis:
Basic Catalysis: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are commonly used basic catalysts. nih.gov Studies have shown that NaOH often provides higher yields compared to other bases like KOH or LiOH. The concentration of the base is also a critical parameter. nih.gov
Acidic Catalysis: Protic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are typical acid catalysts. p-Toluene sulfonic acid has also been utilized effectively, particularly under solvent-free conditions. researchgate.net
Reaction Parameters: The efficiency of the synthesis is also dependent on several other factors:
| Parameter | Influence on Reaction |
| Solvent | Ethanol and methanol (B129727) are common solvents, balancing reactant solubility and reactivity. |
| Temperature | The reaction is typically conducted at room temperature or with mild heating (40–60°C). Temperatures exceeding 60°C can lead to an increase in side reactions. |
| Reaction Time | Reaction times can vary from 1 to 12 hours. Shorter reaction times can sometimes reduce the extent of dehydration. |
| Substituents | The presence of electron-donating groups on the benzaldehyde ring may necessitate milder reaction conditions. Conversely, electron-withdrawing groups can lead to increased yields. researchgate.net |
Reaction Mechanisms and Mechanistic Elucidation
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing interest in developing more efficient and environmentally friendly methods for the synthesis of this compound.
One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and waste reduction. Several one-pot methods for the synthesis of this compound derivatives have been reported. For instance, cyclic chalcone (B49325) derivatives have been synthesized via a one-pot Claisen-Schmidt condensation reaction. researchgate.net Another approach involves a one-pot synthesis of α-methyl ketones from allylic alcohols and methanol, catalyzed by Pd(OAc)₂. lookchem.com Researchers have also developed a straightforward one-pot method for synthesizing benzylidene-hydroxytetralones from meso-diols using chiral iridium-catalyzed tandem asymmetric hydrogen transfer oxidation/aldol condensation. semanticscholar.org
Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis. While direct palladium-catalyzed synthesis of this compound itself is less common, related methodologies have been developed for similar structures. For example, a palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been used to afford various benzoheterocyclic compounds. researchgate.net Furthermore, palladium catalysis has been employed in the synthesis of substituted naphthalenes from benzylidene tetralones, where the benzylidene tetralones serve as key intermediates. nih.gov
The principles of green chemistry have spurred the development of synthetic protocols that utilize natural and non-toxic catalysts. In the context of the Claisen-Schmidt condensation for synthesizing chalcones, researchers have explored the use of various environmentally benign catalysts. Ash of pomegranate peels (APP) has been successfully used as a natural, heterogeneous basic catalyst for the synthesis of α,α′-bis(substituted benzylidene)cycloalkanones and 2-arylidene-1-tetralone derivatives in water. researchgate.net
Palladium-Catalyzed Transformations and Related Methodologies
Stereoselective Synthesis and (E)/(Z) Isomerization Control
The stereochemistry of this compound, specifically the geometry of the exocyclic double bond, plays a crucial role in its chemical and biological properties. Control over the synthesis to selectively produce either the (E) or (Z) isomer, as well as methods to interconvert them, are of significant scientific interest.
The synthesis of 2-benzylidene-1-tetralones is commonly achieved through an Aldol condensation reaction between a substituted 1-tetralone and a corresponding benzaldehyde. researchgate.netnih.gov This reaction is typically carried out under acidic or basic conditions. researchgate.net Under these thermodynamic conditions, the more stable (E)-isomer is predominantly formed. For instance, various (E)-2-benzylidene-1-tetralone derivatives have been synthesized in high yields (80-95%) using ethanolic potassium hydroxide. nih.gov
While the Aldol condensation reliably yields the (E)-isomer, the (Z)-isomer can be obtained through the isomerization of the (E)-form. This (E)/(Z) isomerization is often a reversible process initiated by light. oup.comresearchgate.net Studies have shown that upon exposure to UV light or even scattered laboratory light, an equilibrium mixture of the respective geometric isomers is formed. oup.commdpi.com This photochemical process involves a cis-trans isomerization mechanism. nih.govacs.org The separation of these isomers can be achieved using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net
The table below summarizes findings on the light-induced isomerization of (E)-2-benzylidene-1-tetralones.
Table 1: Light-Induced (E)/(Z) Isomerization of this compound Derivatives
| Compound Class | Isomerization Condition | Observation | Analytical Method | Reference |
|---|---|---|---|---|
| (E)-2-(X-benzylidene)-1-tetralones | UV light | Formation of new chromatographic spots, identified as (Z)-isomers. The process is reversible. | Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR | oup.com |
| (E)-2-(4'-X-benzylidene)-1-tetralones | Light | Formation of equilibrium mixtures of the respective geometric isomers. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |
| (E)-IIIa-c* | Scattered laboratory light | Formation of a mixture of respective (E) and (Z)-isomers. | HPLC-MS | mdpi.com |
| 2-benzylidene-1-tetralones | Ultraviolet irradiation | The transformation involves cis-trans isomerization as a key step. | Not specified | nih.govacs.org |
Note: In the referenced study, IIIa-c refers to (E)-3-(X-benzylidene)-4-chromanones, which are structural analogs of 2-benzylidene-1-tetralones, and the principle of photo-isomerization is demonstrated as applicable to this class of cyclic chalcones.
In addition to photochemical methods, the formation of (Z)-isomers has been observed as a result of a retro-Michael reaction of thiol conjugates of the parent compound. mdpi.com
While much of the research has focused on controlling the (E)/(Z) geometry, the principles of asymmetric synthesis using chiral catalysts are applicable for producing enantiomerically enriched versions of substituted 2-benzylidene-1-tetralones, should a chiral center be present in the molecule. rsc.orgsioc-journal.cnmdpi.com Such stereoselective control is critical when a specific stereoisomer is responsible for desired biological activity.
The table below outlines the primary synthetic approaches for obtaining specific isomers of this compound.
Table 2: Summary of Synthetic Control for this compound Isomers
| Target Isomer | Synthetic Method | Typical Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| (E)-Isomer | Aldol Condensation | 1-tetralone, benzaldehyde, basic (e.g., KOH in ethanol) or acidic conditions. | Predominant formation of the thermodynamically more stable (E)-isomer. | researchgate.netnih.gov |
Chemical Reactivity and Transformation Studies
Fundamental Reaction Types and Functional Group Interconversions
The unique structural arrangement of 2-Benzylidene-1-tetralone (B1234382), featuring an α,β-unsaturated ketone system and two aromatic rings, allows for a diverse range of chemical transformations.
Reduction Reactions to Saturated Analogs
The reduction of this compound can be selectively targeted to the exocyclic double bond or the ketone carbonyl group, leading to different saturated analogs. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond, yielding 2-benzyl-1-tetralone. lew.ronih.gov
Studies have shown that using 10% palladium on charcoal (Pd/C) in ethyl acetate (B1210297) at 30 psi is effective for this transformation, producing benzyl-substituted tetralones in high yields (80–95%). nih.gov This selective reduction of the C=C double bond is crucial for synthesizing derivatives like 2-benzyltetralone, which show promising inhibitory activity against certain enzymes, in contrast to the very weak activity of their benzylidene precursors. nih.gov
Alternatively, both the double bond and the carbonyl group can be reduced. For example, asymmetric transfer hydrogenation using Noyori-Ikariya-type Ru(II) complexes can reduce both the C=C and C=O bonds in a one-pot reaction to yield cis-benzylic alcohols. researchgate.net The use of sodium borohydride (B1222165) (NaBH4) primarily reduces the carbonyl group to a hydroxyl group, which can then be followed by other transformations. nih.gov
Table 1: Selected Reduction Reactions of this compound
| Starting Material | Reagent(s) and Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂, 10% Pd/C, Ethyl Acetate, 30 psi, 1 h | 2-Benzyl-1-tetralone | 83–100% | nih.gov |
| (E)-2-Benzylidene-1-tetralone | (S)-(-)-BinapRuCl₂, H₂ (50 bar), Methanol (B129727), 25°C, 3 days | (S)-2-Benzyl-1-tetralone | 72% | lew.ro |
Oxidation Reactions and Derived Products
The oxidation of this compound can lead to several products, depending on the oxidant and reaction conditions. Common oxidizing agents include potassium permanganate (B83412) and chromium trioxide. A key oxidation reaction is epoxidation, which targets the exocyclic double bond.
Epoxidation of 2-arylmethylidene-1-tetralones using alkaline hydrogen peroxide affords spiroepoxides in high yields. researchgate.net For instance, the oxidation of both E and Z isomers with alkaline hydrogen peroxide results in the formation of trans-spiroepoxides as the sole products. researchgate.net Asymmetric epoxidation has also been achieved using chiral catalysts, yielding the desired epoxide with moderate to high enantioselectivity. d-nb.infojst.go.jp For example, the asymmetric epoxidation of this compound using a chiral calcium catalyst and hydrogen peroxide produced the corresponding epoxide in low yield but with moderate selectivity. jst.go.jp Another study reported high enantiomeric excess (86%) in the epoxidation reaction catalyzed by hydrobenzoin-based lariat (B8276320) ethers. d-nb.info These spiroepoxy ketones are stable to base-catalyzed ring cleavage but can undergo acid-catalyzed reactions. researchgate.net
Electrophilic Aromatic Substitution on Constituent Rings
The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution, such as nitration and halogenation. The position of substitution is directed by the existing groups on the rings. For instance, nitration of 1-tetralone (B52770) itself is a known transformation, and this reactivity can be extended to its derivatives. researchgate.netinglomayor.cl
While specific studies detailing extensive electrophilic substitution directly on the parent this compound are limited in the provided search results, the synthesis of substituted analogs often involves the use of pre-functionalized starting materials. For example, substituted 2-benzylidene-1-tetralones are typically prepared via Claisen-Schmidt condensation between a substituted 1-tetralone and a substituted benzaldehyde (B42025). researchgate.net This implies that electrophilic substitution is a viable strategy for creating a library of derivatives with varied electronic properties on either aromatic ring. For instance, the synthesis of a bromo-substituted tetralone was achieved via electrophilic aromatic substitution using bromine at 0°C. nih.gov
Complex Cyclization and Annulation Chemistry
This compound serves as a valuable precursor for the construction of complex polycyclic systems through cyclization and tandem reactions.
Oxa-6π Electrocyclization Processes for Novel Ring Systems
A significant transformation involving this compound is its participation in oxa-6π electrocyclization reactions. acs.orgacs.orgnih.gov This process is a key step in a tandem reaction sequence initiated by ultraviolet radiation. The reaction begins with a photochemical cis-trans isomerization of the exocyclic double bond of the starting (E)-2-benzylidene-1-tetralone. The resulting cis-isomer is conformationally suited to undergo a thermally allowed, conrotatory 6π-electrocyclization. acs.orgacs.org
This electrocyclization forms a transient 6,11a-dihydro-5H-benzo[c]xanthene intermediate. acs.orgacs.org This pyran-containing ring system is highly reactive and, in the presence of oxygen, undergoes further transformations. The reversibility of the oxa-6π electrocyclization is a known characteristic, but the subsequent steps in the tandem sequence drive the reaction forward to the final product. acs.orgmdpi.com
Tandem Reactions for Polycyclic Heteroaromatic Scaffolds (e.g., Benzo[c]xanthones)
A facile, one-pot method for synthesizing biologically significant benzo[c]xanthones utilizes 2-benzylidene-1-tetralones as starting materials. acs.orgacs.orgnih.gov This transformation is mediated by ultraviolet radiation and proceeds through a proposed tandem reaction mechanism. acs.orgresearchgate.net
The sequence is believed to involve several steps:
Cis-trans isomerization of the benzylidene double bond.
Oxa-6π electrocyclization to form a dihydropyran ring. acs.orgacs.org
A singlet oxygen ene reaction with oxygen dissolved in the solvent, which oxidizes the intermediate to an allylic hydroperoxide. acs.orgacs.org
Dehydration of the hydroperoxide.
Aromatization to yield the final benzo[c]xanthone product. acs.orgacs.org
This photoinduced oxidative cyclization has been shown to be effective for a range of 2-benzylidene-1-tetralones with both electron-donating and electron-withdrawing substituents on the phenyl ring, affording the corresponding xanthones in moderate yields. acs.org
Table 2: Synthesis of Benzo[c]xanthones via Tandem Reaction
| Starting Material (Substituent on Benzylidene Ring) | Solvent | Reaction Time (h) | Product Yield (%) | Reference |
|---|---|---|---|---|
| H | CH₂Cl₂ | 12 | 45 | acs.org |
| 4-F | CH₂Cl₂ | 12 | 47 | acs.org |
| 4-Cl | CH₂Cl₂ | 12 | 51 | acs.org |
| 4-Br | CH₂Cl₂ | 12 | 52 | acs.org |
| 4-Me | CH₂Cl₂ | 12 | 43 | acs.org |
This synthetic route is notable as it is a one-pot procedure and utilizes dissolved oxygen from the solvent as the oxygen source for the xanthone (B1684191) carbonyl group. acs.org
Nucleophilic Addition Reactions: Emphasis on Thiol Reactivity
The chemical reactivity of this compound, a cyclic chalcone (B49325) analog, is notably characterized by its susceptibility to nucleophilic attack, particularly from biological thiols. This reactivity is centered on the α,β-unsaturated carbonyl system, which acts as a Michael acceptor.
Thia-Michael Addition with Biological Thiols (e.g., Reduced Glutathione (B108866), N-Acetylcysteine)
Non-enzymatic thia-Michael addition is a significant reaction for this compound and its derivatives when exposed to biological thiols like reduced glutathione (GSH) and N-acetylcysteine (NAC). researchgate.netnih.gov The soft nucleophilic character of the thiol group preferentially targets the β-carbon of the enone moiety, leading to the formation of covalent adducts. mdpi.com The kinetics and outcomes of these reactions are influenced by factors such as the substituents on the benzylidene ring and the pH of the medium. researchgate.netnih.gov
Studies investigating the reaction of (E)-2-(4'-X-benzylidene)-1-tetralones with GSH and NAC have demonstrated that these compounds intrinsically react with both thiols under various pH conditions (e.g., 3.2, 7.4, and 8.0). researchgate.netnih.gov The rate of reaction and the composition of the final product mixture are dependent on both the nature of the substituent (X) and the pH. researchgate.net For instance, under slightly basic conditions (pH 8.0), which can mimic certain physiological environments, both GSH and NAC exhibit significant intrinsic reactivity with cyclic chalcone analogs. preprints.org The higher nucleophilicity of the thiolate anion (S⁻), which is more prevalent at higher pH, facilitates the addition reaction. preprints.org
The reaction with GSH and NAC leads to the formation of new chiral centers. Given the inherent chirality of GSH and NAC, the addition to the cyclic structure of this compound can result in the formation of up to four diastereomeric adducts. nih.govmdpi.com However, chromatographic analyses often reveal the presence of only one or two diastereomeric peaks, indicating a degree of stereoselectivity in the reaction. nih.govpreprints.org
| Thiol | pH Condition | Key Observation | Reference |
|---|---|---|---|
| Reduced Glutathione (GSH) | 3.2, 7.4, 8.0 | Reaction occurs at all pH values; rate and product composition are pH-dependent. At pH 8.0, two diastereomeric adducts were often detected. | researchgate.netnih.gov |
| N-Acetylcysteine (NAC) | 3.2, 7.4, 8.0 | Intrinsic reactivity observed; formation of two diastereomeric adducts is common, with ratios depending on the substituent and pH. | researchgate.netpreprints.org |
Stereochemical Outcomes and Reversibility via Retro-Michael Reactions
The thia-Michael addition to this compound is a diastereoselective process. researchgate.net The reaction creates two new chiral centers at the α- and β-carbons of the original enone system. mdpi.com The stereochemical outcome is often evaluated using HPLC, which can separate the resulting diastereomers. researchgate.net For example, in the reaction of certain this compound derivatives with NAC, two distinct diastereomeric adducts are formed, and the ratio between them can vary. researchgate.net
A crucial aspect of this reaction is its potential reversibility through a retro-Michael reaction. researchgate.netpreprints.org This base-catalyzed process involves the cleavage of the thiol adduct to regenerate the α,β-unsaturated carbonyl compound. cdnsciencepub.com The retro-Michael reaction can lead to the formation of the geometric (Z)-isomer of the initial (E)-2-benzylidene-1-tetralone. researchgate.netpreprints.org The presence of the (Z)-isomer in reaction mixtures is considered evidence of the retro-Michael reaction occurring, as it is the only pathway for its formation under these experimental conditions. preprints.org The balance between the forward Michael addition and the reverse reaction influences the final distribution of products and can affect the stereochemical integrity of the system. preprints.org
| Aspect | Description | Reference |
|---|---|---|
| Stereoselectivity | Formation of multiple diastereomers is possible due to the creation of new chiral centers. HPLC analysis often shows the formation of one or two primary diastereomers. | researchgate.netnih.govmdpi.com |
| Retro-Michael Reaction | The adduct formation is reversible. This cleavage can lead to the isomerization of the original (E)-alkene to the (Z)-isomer. | researchgate.netpreprints.orgpreprints.org |
Comparative Reactivity Profiles with Structurally Related Cyclic Chalcone Analogs
The reactivity of 2-benzylidene-1-tetralones towards thiols has been compared with other cyclic chalcone analogs, including seven-membered ring homologs (2-benzylidene-1-benzosuberones) and chromanone-based analogs ((E)-3-benzylidene-4-chromanones). researchgate.netmdpi.com
Studies have shown that open-chain chalcones generally exhibit high reactivity with thiols. researchgate.netnih.gov In comparison, the six-membered ring structure of this compound leads to a distinct reactivity profile. When compared to their seven-membered ring counterparts (benzosuberones), the tetralone derivatives show different reaction kinetics. researchgate.netnih.gov
Interestingly, a comparison between this compound derivatives and their corresponding 3-benzylidene-4-chromanone (B8775485) analogs revealed that the chromanones can exhibit unexpectedly higher thiol reactivity. mdpi.comnih.gov For example, (E)-3-(4'-methylbenzylidene)-4-chromanone was found to be significantly more reactive towards GSH than its carbocyclic tetralone counterpart. mdpi.com This difference in reactivity, which is not solely explained by the electronic effects of substituents, is rationalized through molecular modeling calculations that suggest differences in the transition state structures of the Michael addition. mdpi.compreprints.org
| Chalcone Analog | Relative Reactivity with Thiols (General Trend) | Reference |
|---|---|---|
| Open-Chain Chalcones | High | researchgate.netnih.gov |
| 2-Benzylidene-1-tetralones (Six-membered) | Moderate to High | researchgate.netmdpi.com |
| 2-Benzylidene-1-benzosuberones (Seven-membered) | Lower than six-membered and open-chain analogs | mdpi.com |
| 3-Benzylidene-4-chromanones | Unexpectedly higher than corresponding tetralone analogs | mdpi.compreprints.orgnih.gov |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Techniques for Structure Determination
Spectroscopic methods are fundamental in confirming the chemical structure, molecular formula, and purity of 2-benzylidene-1-tetralone (B1234382).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques like COSY and HMQC, allows for the unambiguous assignment of all proton and carbon signals. ugm.ac.id
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.2–7.8 ppm. The methylene (B1212753) protons of the tetralone ring are observed as multiplets between δ 2.8–3.1 ppm. The ¹³C NMR spectrum provides information on the carbon framework, and techniques like Attached Proton Test (APT) and DEPT-135 can distinguish between different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons). ugm.ac.id For instance, in a study of related (E)-2-(X-benzylidene)-1-tetralones, detailed ¹³C NMR data was used to analyze the transmission of substituent effects. researchgate.net
2D-NMR experiments such as Correlation Spectroscopy (COSY) establish the connectivity between neighboring protons, while Heteronuclear Multiple Quantum Coherence (HMQC) correlates protons with their directly attached carbon atoms, confirming the C-H framework of the molecule. ugm.ac.id These comprehensive NMR analyses are essential for confirming the synthesized structure and for studying the electronic effects of different substituents on the benzylidene ring. researchgate.netresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons | 7.2 - 7.8 (m) | 125.0 - 145.0 |
| Vinylic Proton | 7.8 (s) | 135.0 - 140.0 |
| Tetralone CH₂ (C3) | ~3.0 (t) | ~28.0 |
| Tetralone CH₂ (C4) | ~2.9 (t) | ~27.0 |
Note: Chemical shifts are approximate and can vary based on the solvent and substituents.
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of this compound. This technique provides a precise mass measurement, allowing for the confirmation of the molecular formula, C₁₇H₁₄O. nih.gov HRMS data is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is calculated as 234.1045 g/mol . nih.gov This level of precision is vital in the characterization of newly synthesized derivatives to ensure the correct molecular formula. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of this compound and for separating its geometric isomers. researchgate.netresearchgate.net Optimized isocratic reverse-phase HPLC (RP-HPLC) methods have been developed to separate (E) and (Z) isomers of cyclic chalcone (B49325) analogues, including 2-benzylidene-1-tetralones. researchgate.net This is particularly important as the (E) and (Z) isomers can exhibit different biological activities and lipophilicity. researchgate.net The purity of the compound is typically checked by HPLC to ensure it is greater than 95-97% for further studies. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Solid-State Structural Characterization via X-ray Crystallography
Table 2: Selected Crystallographic Data for a this compound Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | Varies with derivative |
| b (Å) | Varies with derivative |
| c (Å) | Varies with derivative |
| β (°) | Varies with derivative |
Data is for a representative derivative and specific unit cell parameters vary. nih.gov
Conformational Preferences and Dihedral Angle Analysis of Aromatic and Alicyclic Rings
The conformation of this compound is characterized by the dihedral angles between the planes of the aromatic and alicyclic rings. X-ray crystallographic studies have shown that the molecules are non-planar. researchgate.netresearchgate.net The dihedral angle between the benzylidene phenyl ring and the naphthyl ring system of the tetralone core can range from approximately 45° to 70°. researchgate.net This twist is a significant structural feature.
Computational and Theoretical Investigations
Electronic Structure Elucidation and Frontier Molecular Orbital Theory (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. preprints.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical stability and reactivity. preprints.org
Computational studies, often employing Density Functional Theory (DFT), have been used to calculate the FMO energies of 2-benzylidene-1-tetralone (B1234382) derivatives. For instance, a study on (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalen-1-one (PBDN), a derivative of this compound, calculated the energies of its frontier orbitals. tandfonline.com These calculations reveal the distribution of electron density and identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.
The HOMO and LUMO plots visually represent the electron density distribution in these orbitals. For many this compound derivatives, the HOMO is typically localized over the benzylidene and the fused benzene (B151609) ring, while the LUMO is often distributed across the α,β-unsaturated ketone moiety. This distribution highlights the electrophilic nature of the β-carbon atom, making it susceptible to nucleophilic attack. mdpi.compreprints.org
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-1 | -9.7173 |
| HOMO | -8.68482 |
| LUMO | -6.18975 |
| LUMO+1 | -4.9707 |
| HOMO-LUMO Gap (ΔE) | 2.49 |
Density Functional Theory (DFT) Calculations for Energetic, Stability, and Regioselectivity Analyses
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, providing valuable insights into their stability and reactivity. DFT calculations are instrumental in determining reaction mechanisms, transition state geometries, and activation energy barriers, which are key to understanding the regioselectivity of chemical reactions. beilstein-journals.org
In the context of this compound and its analogs, DFT calculations have been employed to study their reactions, such as thia-Michael additions. mdpi.com For example, a study on the reaction of a this compound analog (referred to as IIa) with a model thiol (methanethiolate) calculated the Gibbs free energy profile. mdpi.com The calculations revealed an activation energy barrier of 17.1 kcal·mol⁻¹ for this reaction. mdpi.com Such calculations help to rationalize the observed reactivity and can predict the most likely reaction pathways.
DFT can also be used to analyze the stability of different conformers or isomers and to predict the regioselectivity of reactions by comparing the activation energies of different possible reaction channels. For instance, in reactions involving unsymmetrical reagents, DFT can help determine which atom is the preferred site of attack by calculating the energies of the corresponding transition states. frontiersin.org
| Reaction Parameter | Value (kcal/mol) |
|---|---|
| Gibbs Free Energy of Activation (ΔG‡) | 17.1 |
Molecular Docking and Simulation Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dntb.gov.ua This method is extensively used in medicinal chemistry to understand and predict the interaction between potential drug candidates and their biological targets. This compound derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors.
These compounds have been investigated as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. dntb.gov.uanih.govscience.govscholarsresearchlibrary.com Docking studies have revealed that these molecules can fit into the active site of MAO-B, with interactions often involving key amino acid residues such as TYR:435, TYR:326, CYS:172, and GLN:206. nih.gov Similarly, derivatives have been docked into the active site of macrophage migration inhibitory factor (MIF), a protein involved in inflammation. beilstein-journals.org Other studies have explored their interactions with adenosine (B11128) receptors (A1 and A2A) and β-tubulin, a target for anticancer drugs. mdpi.comnih.govresearchgate.net
The results of docking studies are often expressed as a docking score, which estimates the binding affinity. For example, in a study of acefylline (B349644) derivatives as MAO-B inhibitors, docking scores (GOLD fitness scores) ranged from 33.21 to 75.22, with higher scores indicating stronger predicted binding. dntb.gov.ua These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.
| Compound | GOLD Fitness Score |
|---|---|
| MAO-B21 | 75.22 |
| Istradefylline (Standard) | 74.91 |
| Safinamide (Standard) | 73.73 |
| MAO-B20 | 71.94 |
| MAO-B14 | 70.68 |
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the procrystal, it provides a graphical representation of molecules as they exist in their crystalline environment. This analysis is crucial for understanding the forces that govern crystal packing.
For this compound and its derivatives, Hirshfeld surface analysis, in conjunction with 2D fingerprint plots, has been used to decode the complex network of intermolecular interactions. tandfonline.compreprints.orgresearchgate.net These interactions include conventional and non-conventional hydrogen bonds (e.g., C-H···O), as well as C-H···π and π···π stacking interactions, which are common features in the crystal structures of these aromatic compounds. preprints.org
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 58.9 |
| C-H/H-C | 27.9 |
| O-H/H-O | 11.3 |
| C-C | 1.4 |
| C-O/O-C | 0.5 |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.netresearchgate.net These predictive models are a cornerstone of modern drug discovery and materials science, as they allow for the virtual screening of large compound libraries and the rational design of new molecules with desired properties, even before their synthesis. researchgate.netresearchgate.net
For this compound derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as their antitumor effects. nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity.
The robustness and predictive power of a QSAR model are assessed using various statistical parameters. For instance, a 3D-QSAR model developed for a set of MAO-B inhibitors yielded a squared correlation coefficient (R²) of 0.900 for the training set, a cross-validated R² (Q²) of 0.774, and a Pearson's R of 0.884 for the test set, indicating a statistically significant and predictive model. nih.gov Such validated models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery process. researchgate.net
| Statistical Parameter | Value |
|---|---|
| R² (Training Set) | 0.900 |
| Q² (Test Set) | 0.774 |
| Pearson's R (Test Set) | 0.884 |
Structure Activity Relationship Sar Studies in Biological Systems Mechanistic Focus
Modulation of Biological Activity by Strategic Structural Modifications
The biological profile of 2-benzylidene-1-tetralone (B1234382) is intricately linked to its chemical architecture. Alterations to its core structure and peripheral substituents can dramatically modulate its potency and selectivity.
Influence of Substituents on the Tetralone Core (Rings A and C)
Substitutions on the tetralone core, which comprises rings A and C, play a pivotal role in defining the biological activity of these compounds. For instance, in the context of adenosine (B11128) receptor antagonism, hydroxyl (-OH) groups on ring A are particularly influential. The presence of a hydroxyl group at positions C5, C6, or C7 has been shown to favor A1 adenosine receptor binding. researchgate.net Specifically, C5 hydroxy substitution also leads to favorable A2A adenosine receptor affinity. researchgate.net This suggests that the placement of these hydrogen-bonding capable groups is critical for interaction with the receptor binding sites.
In the realm of monoamine oxidase (MAO) inhibition, substitutions on the tetralone ring also dictate activity. For example, a methoxy (B1213986) (-OCH3) group at the 7-position of the tetralone core has been found in potent MAO-B inhibitors. nih.gov The nature of substituents at position C5 of the 1-tetralone (B52770) core, such as -OH, -OCH3, or morpholine, can modulate the affinity and selectivity towards A1 and/or A2A adenosine receptors. thieme-connect.com
The following table summarizes the influence of tetralone core substituents on biological activity:
| Substituent & Position | Biological Target | Observed Effect | Reference |
| 5-OH, 6-OH, or 7-OH on Ring A | Adenosine A1 Receptor | Favorable binding | researchgate.net |
| 5-OH on Ring A | Adenosine A2A Receptor | Favorable affinity | researchgate.net |
| 7-OCH3 on Tetralone Core | Monoamine Oxidase B (MAO-B) | Potent inhibition | nih.gov |
| -OH, -OCH3, or Morpholine at C5 | Adenosine A1/A2A Receptors | Modulation of affinity and selectivity | thieme-connect.com |
Impact of Substituents on the Benzylidene Moiety (Ring B)
The benzylidene moiety (Ring B) is another critical determinant of the biological activity of 2-benzylidene-1-tetralones. The nature and position of substituents on this aromatic ring can significantly impact cytotoxicity and enzyme inhibition.
For antitumor activity, compounds with 3'-lipophilic, 3',5'-dilipophilic, or 3',5'-dilipophilic-4'-hydrophilic substituents on the (E)-2-benzylidene moiety have demonstrated high cytotoxic effects. researchgate.netnih.gov This highlights the importance of a specific substitution pattern on the benzylidene ring for achieving potent anticancer properties.
In the context of MAO inhibition, substituents on the benzylidene ring are crucial for both potency and selectivity. Halogen (e.g., F, Cl, Br) and methyl (-CH3) group substitutions on ring B have been shown to yield high potency MAO-B inhibition. researchgate.net Furthermore, the combination of a para-hydroxy substitution on ring B with a hydroxy group at position C6 or C7 on ring A provides the this compound scaffold with affinity for both A1 and A2A adenosine receptors. researchgate.net
The table below outlines the effects of substituents on the benzylidene moiety:
| Substituent & Position | Biological Target | Observed Effect | Reference |
| 3'-Lipophilic, 3',5'-Dilipophilic, or 3',5'-Dilipophilic-4'-hydrophilic | Cytotoxicity (Antitumor) | High cytotoxic effects | researchgate.netnih.gov |
| Halogens, Methyl group | Monoamine Oxidase B (MAO-B) | High potency inhibition | researchgate.net |
| para-Hydroxy (in combination with 6-OH or 7-OH on Ring A) | Adenosine A1/A2A Receptors | Dual affinity | researchgate.net |
Comparison with Analogs of Varying Ring Sizes (e.g., Indanones, Chromanones, Benzosuberones)
The size of the ring fused to the benzylidene moiety significantly influences the biological activity. Comparative studies with analogs such as indanones (five-membered ring), chromanones, and benzosuberones (seven-membered ring) reveal important SAR trends.
Generally, the tetralone scaffold appears to enhance antitrypanosomal activity compared to indanone, chromone, and thiochromone (B8434766) analogs. mdpi.com However, for MAO-B inhibition, 2-benzylidene-1-indanone (B110557) derivatives have also been identified as potent and specific inhibitors. researchgate.net Interestingly, while some 2-heteroarylidene-1-tetralone derivatives are good potency MAO inhibitors, their potencies, particularly for MAO-B, are generally lower than structurally related chalcones and 1-indanone (B140024) derivatives. nih.gov
In studies on macrophage migration inhibitory factor (MIF) tautomerase inhibition, both five-membered (indanone) and seven-membered (benzosuberone) phenyl-substituted compounds showed nearly identical inhibitory effects, while the six-membered tetralone derivative exhibited lower activity. tandfonline.com This suggests that for certain targets, the conformational constraints imposed by the ring size are a critical factor.
The following table compares the activity of this compound with its analogs:
| Analog | Ring Size | Biological Target | Comparative Activity | Reference |
| Indanone | 5-membered | Antitrypanosomal | Tetralone is generally superior | mdpi.com |
| Indanone | 5-membered | MAO-B Inhibition | Potent and specific inhibitors | researchgate.net |
| Chromanone | 6-membered (heterocyclic) | Antitrypanosomal | Tetralone is generally superior | mdpi.com |
| Benzosuberone | 7-membered | MIF Tautomerase Inhibition | Similar activity to indanone, higher than tetralone | tandfonline.com |
Mechanistic Investigations of Enzyme Inhibition
The biological effects of 2-benzylidene-1-tetralones often stem from their ability to inhibit specific enzymes. Mechanistic studies have provided insights into how these compounds interact with their protein targets at a molecular level.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition: Isoform Selectivity and Binding Site Interactions
This compound derivatives have emerged as potent inhibitors of monoamine oxidase, particularly the MAO-B isoform, which is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. researchgate.net These compounds generally exhibit good inhibitory activity and specificity for MAO-B. researchgate.net For instance, the most potent MAO-B inhibitor from a series of 2-benzylidene-1-tetralones displayed an IC50 value of 0.0064 µM, while the most potent MAO-A inhibitor had an IC50 of 0.754 µM, demonstrating significant selectivity for the B isoform. researchgate.net
The selectivity of these inhibitors is attributed to specific interactions within the enzyme's active site. Docking studies have suggested that the indanone moiety of related inhibitors is situated in the substrate cavity, while the benzylidene groups face the entrance cavity. mdpi.com The hydrophobic π-π interactions between the ligand and residues like Tyr326 in MAO-B are crucial for high activity. mdpi.com Furthermore, a hydrogen bond between the carbonyl oxygen of the chalcone (B49325) core and Cys172 of MAO-B can increase binding affinity. mdpi.com The difference in the active site architecture between MAO-A and MAO-B, such as the presence of Ile199 in MAO-A versus Tyr326 in MAO-B at the entrance of the active site, is a key determinant of isoform selectivity.
| Enzyme | Inhibitor Type | Key Binding Interactions | Selectivity | Reference |
| MAO-B | Reversible Inhibitor | Hydrophobic π-π interactions with Tyr326, H-bond with Cys172 | High selectivity over MAO-A | researchgate.netmdpi.com |
| MAO-A | Reversible Inhibitor | Less favorable interactions compared to MAO-B | Lower potency compared to MAO-B | researchgate.net |
Firefly Luciferase Inhibition Mechanisms and Selectivity Profiling
Derivatives of this compound have been identified as highly potent and reversible inhibitors of Firefly luciferase (Fluc). nih.govnih.gov The most active compound in one study exhibited an IC50 value of 0.25 nM, which is over 7000 times more potent than the well-known luciferase inhibitor resveratrol. nih.govnih.gov
Mechanistic studies indicate that these compounds act as competitive inhibitors with respect to D-luciferin, the substrate for the luciferase enzyme. nih.gov This suggests that the this compound scaffold binds to the active site of the enzyme, preventing the binding of the natural substrate.
Importantly, these inhibitors have shown high selectivity for Firefly luciferase over Renilla luciferase (Rluc), another commonly used reporter enzyme. nih.gov This selectivity is crucial for their application in dual-luciferase reporter assays, a widely used technique in biological research. The lack of significant spectral overlap between the inhibitors' absorption and the emission of the luciferases confirms that the observed inhibition is not due to an artifact of light absorption. nih.gov
| Enzyme | Inhibition Mechanism | Potency (IC50) | Selectivity | Reference |
| Firefly Luciferase (Fluc) | Competitive with D-luciferin, Reversible | As low as 0.25 nM | High selectivity over Renilla luciferase | nih.govnih.gov |
Receptor Antagonism Studies at a Molecular Level
Adenosine Receptor (A₁ and A₂A) Antagonism: Molecular Basis of Binding Affinity and Selectivity
Derivatives of this compound have been identified as antagonists for adenosine A₁ and A₂A receptors, which are implicated in neurological conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov The binding affinity and selectivity of these compounds are highly dependent on the substitution patterns on both the tetralone core (ring A) and the benzylidene moiety (ring B).
Studies have shown that hydroxyl (-OH) substitutions on ring A are crucial for receptor binding. nih.govresearcher.life Specifically, a hydroxyl group at the C5 position of the tetralone ring enhances affinity for both A₁ and A₂A receptors. nih.govnih.gov In contrast, substitutions at the C6 or C7 positions tend to favor A₁ receptor binding. nih.govresearcher.life For instance, a 5-hydroxy substituted derivative demonstrated Kᵢ values of 0.12 µM for A₁ and 0.15 µM for the A₂A adenosine receptor. Generally, many of the tested this compound derivatives displayed selectivity for the A₁ adenosine receptor. nih.govresearcher.life
On the benzylidene ring (ring B), hydroxyl substitutions at the meta (3') and para (4') positions have been found to improve A₂A receptor binding affinity. Combining a para-hydroxy group on ring B with a hydroxyl group at either the C6 or C7 position on ring A resulted in compounds with affinity for both A₁ and A₂A receptors. nih.govresearcher.life For example, a derivative with a C5-hydroxy group on ring A and a para-hydroxy group on ring B acted as an adenosine A₁ receptor antagonist. nih.gov Furthermore, replacing the benzylidene ring with a 2-amino-pyrimidine moiety led to a compound with increased affinity and selectivity for the A₂A receptor. nih.gov
The following table summarizes the key structure-activity relationships for adenosine receptor antagonism:
| Ring/Position | Substitution | Effect on Receptor Affinity |
| Ring A (Tetralone) | ||
| C5 | Hydroxyl (-OH) | Favorable for both A₁ and A₂A receptor affinity. nih.govnih.gov |
| C6 or C7 | Hydroxyl (-OH) | Favorable for A₁ receptor binding. nih.gov |
| Ring B (Benzylidene) | ||
| Meta (3') or Para (4') | Hydroxyl (-OH) | Improves A₂A receptor binding. |
| Para (4') -OH in combination with C6 or C7 -OH on Ring A | Provides both A₁ and A₂A receptor affinity. nih.gov | |
| Replacement with 2-amino-pyrimidine | Increased affinity and selectivity for A₂A receptor. nih.gov |
Computational Modeling of Ligand-Receptor Interactions to Rationalize Selectivity
Computational modeling, such as molecular docking studies, has been employed to understand the molecular basis for the observed binding affinities and selectivities of this compound derivatives at adenosine receptors. These studies help to visualize and analyze the interactions between the ligand (the tetralone derivative) and the amino acid residues within the receptor's binding pocket.
For instance, molecular docking can explain why a C4-hydroxy substitution on a related indanone analogue results in nanomolar affinity for the A₂A receptor. This is attributed to the formation of hydrogen bonds with key residues like Thr88 in the A₂A receptor's binding site. In contrast, a methoxy group at the same position lacks this hydrogen bonding capability, leading to reduced affinity. This highlights the critical role of specific hydrogen bond interactions in determining the potency of these compounds as adenosine receptor antagonists. Such computational approaches are invaluable for rationalizing SAR data and for the design of new derivatives with enhanced selectivity and affinity. thieme-connect.com
Investigations into Cellular and Molecular Effects
Induction of Apoptosis and Cell Cycle Progression Modulation in Cancer Cell Models: Molecular Pathways
Numerous studies have demonstrated that this compound derivatives can induce apoptosis (programmed cell death) and modulate cell cycle progression in various cancer cell lines. encyclopedia.pubnih.gov The underlying molecular mechanisms often involve the activation of pro-apoptotic proteins and interference with the cell division cycle.
Flow cytometric analyses have shown that certain derivatives, such as (E)-2-(2′,4′-dimethoxybenzylidene)-1-tetralone, can cause an accumulation of cancer cells in the G2/M phase of the cell cycle. encyclopedia.pubnih.gov This arrest in the G2/M phase is often accompanied by an increase in the sub-G0/G1 cell population, which is a marker for apoptosis. encyclopedia.pubnih.gov Some derivatives have also been shown to induce a G0/G1 phase arrest in leukemic cells. researchgate.net
The induction of apoptosis by these compounds can occur through the activation of the caspase cascade pathway. researchgate.net For example, a derivative was found to induce apoptosis in DU145 prostate cancer cells, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase), a key substrate of executioner caspases. nih.govepa.gov The modulation of the Bcl-2 protein family, which leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, is another mechanism by which these compounds can trigger the intrinsic apoptosis pathway. nih.gov
The table below provides examples of the effects of specific this compound derivatives on cell cycle and apoptosis:
| Compound Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |
| (E)-2-(2′,4′-dimethoxybenzylidene)-1-tetralone | Caco-2 (colorectal) | G2/M arrest. encyclopedia.pubnih.gov | Increase in sub-G0/G1 population. encyclopedia.pubnih.gov |
| A specific benzofluorene derivative of this compound | K562 (leukemic) | G0/G1 arrest. researchgate.net | Activation of Caspase cascade pathway. researchgate.net |
| A benzylidene indanone derivative | DU145 (prostate) | - | PARP cleavage. nih.govepa.gov |
| Various derivatives | MCF-7, MDA-MB-231 (breast) | G2/M arrest. nih.govepa.gov | - |
Alteration of Intracellular Redox Status via Thiol-Reactive Mechanisms
The α,β-unsaturated carbonyl system present in the this compound scaffold makes it susceptible to nucleophilic addition by thiols, such as the cellular antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net This covalent modification of cellular thiols can significantly alter the intracellular redox status, a process known as redox signaling. nih.govresearchgate.net Such alterations can modulate a variety of cellular processes, including DNA synthesis, enzyme activation, and gene expression. nih.govresearchgate.net
The reactivity of these compounds with thiols is influenced by factors such as the pH and the specific substitutions on the molecule. preprints.org The reaction, a thia-Michael addition, is reversible and involves the addition of a thiolate to the electrophilic β-carbon of the enone system. nih.gov Studies have shown that different derivatives exhibit varying reactivities towards thiols like GSH and N-acetylcysteine (NAC). preprints.org For example, some derivatives can increase the levels of oxidized glutathione (GSSG), indicating an oxidative shift in the cellular redox environment. preprints.org This reactivity with cellular thiols is a key molecular mechanism underlying some of the biological effects of this compound derivatives. researchgate.net
Mitigation of Reactive Oxygen Species (ROS) Production Pathways
In addition to directly reacting with thiols, certain hydroxylated derivatives of this compound have been shown to inhibit the production of reactive oxygen species (ROS) in cellular models. neu.edunih.gov This is a distinct mechanism from the thiol reactivity described above and points to the ability of these compounds to interfere with ROS-generating pathways, potentially acting as antioxidants.
A study investigating a series of hydroxylated and halogenated 2-benzylidene-3,4-dihydronaphthalen-1(2H)-ones found that many of these compounds significantly inhibited ROS production in LPS-stimulated RAW 264.7 macrophages. neu.edunih.gov The structure-activity relationship for this effect highlighted the importance of hydroxyl groups at the 6- and 7-positions of the tetralone scaffold, as well as halogen substitutions on the phenyl ring B, for potent ROS suppression. neu.edunih.gov For example, a compound with a 6-hydroxyl group and a 2-trifluoromethylphenyl moiety was found to be a particularly potent inhibitor of ROS production, with an IC₅₀ value of 0.18 µM. neu.edunih.gov This suggests that specific substitution patterns can confer potent anti-inflammatory and antioxidant properties to the this compound scaffold by mitigating ROS production. neu.edunih.gov Some derivatives may also exert neuroprotective effects by reducing oxidative stress, as indicated by decreased levels of cellular oxidative stress markers. mdpi.com
Antimicrobial Action Mechanisms against Specific Bacterial and Fungal Strains
The antimicrobial activity of this compound and its derivatives is attributed to several mechanisms, primarily leveraging their chemical structure, which includes an α,β-unsaturated keto group. This functional group is a key feature in their interaction with biological targets within microbial cells. researchgate.net
One of the proposed mechanisms involves the enzymatic oxidation of these compounds within the cells to products related to naphthaquinones, which are known for their potent biological activities. ijrpc.com Another significant mechanism is the compound's reactivity with cellular thiols, such as those in cysteine residues of essential enzymes or glutathione (GSH). mdpi.compreprints.org The α,β-unsaturated ketone system acts as a Michael acceptor, readily undergoing thia-Michael addition reactions with nucleophilic thiol groups. mdpi.com This covalent modification can irreversibly inhibit enzyme function, disrupt cellular redox balance, and ultimately lead to microbial cell death. The reactivity of these compounds is influenced by the substituents on the benzylidene ring; for instance, electron-withdrawing groups can enhance their reactivity and, consequently, their antimicrobial potency. ijrpc.com
Research has demonstrated the efficacy of this compound derivatives against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netresearchgate.netnih.gov For example, certain derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov The introduction of specific substituents, such as chloro and fluoro groups, has been shown to result in potent antimicrobial activity. ijrpc.com While some derivatives exhibit broad-spectrum activity, others show more specific action. For instance, certain synthesized chalcone derivatives of tetralone demonstrated superior antifungal activity against Microsporum gypseum compared to the standard drug ketoconazole, but were not effective against Candida albicans or Aspergillus niger. researchgate.net
The tables below summarize the antimicrobial activity of selected this compound derivatives against various microbial strains.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | Target Strain | Activity/Measurement | Reference |
|---|---|---|---|
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 94% growth inhibition at 2 µg/mL | nih.gov |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Good growth inhibition | nih.gov |
| Tetralone derivative with R=CH₃ | Pseudomonas aeruginosa | MIC: 31.25 µg/mL | nih.gov |
| Tetralone derivative with R=CH₃ | Salmonella spp. | MIC: 31.25 µg/mL | nih.gov |
This table is interactive. You can sort and filter the data.
Table 2: Antifungal Activity of this compound Derivatives
| Compound | Target Strain | Activity/Measurement | Reference |
|---|---|---|---|
| 4-chloro derivative of chalcone | Microsporum gypseum | Superior to ketoconazole | researchgate.net |
| Unsubstituted derivative of chalcone | Microsporum gypseum | Superior to ketoconazole | researchgate.net |
| Tetralone derivative with R=O–CH₂–CH₃ | Aspergillus niger | MIC: 62.5 µg/mL (fungicidal) | nih.gov |
| Chalcone derivatives 13 and 14 | Trichophyton rubrum | Promising activity | researchgate.net |
This table is interactive. You can sort and filter the data.
Applications as Fluorescent Probes: Mechanism of Intramolecular Charge Transfer for Cellular Monitoring
The unique photophysical properties of this compound derivatives make them suitable for use as fluorescent probes in biological systems. Their mechanism of action as probes is often based on Intramolecular Charge Transfer (ICT). nih.gov The structure of these compounds typically contains both an electron-donating group and an electron-accepting group, which are essential for the ICT process. researchgate.net
Upon photoexcitation, an electron is transferred from the donor part of the molecule to the acceptor part, creating an excited state with significant charge separation (the ICT state). researchgate.net The emission from this ICT state is highly sensitive to the local microenvironment, such as polarity and viscosity. researchgate.net This sensitivity allows the probe to report on changes within its immediate surroundings inside a cell. For instance, binding to a biological target like an enzyme can alter the electronic properties of the probe, leading to a change in its fluorescence emission (e.g., quenching or enhancement), which can be monitored in real-time.
This ICT mechanism enables the use of this compound derivatives for various cellular monitoring applications. They have been utilized to develop fluorescent probes for imaging and for tracking processes like drug release and localization within cells. The ability to visualize these dynamic processes at the cellular level is crucial for understanding drug mechanisms and for the development of new therapeutic agents. rsc.org The inherent fluorescence of these bioactive molecules is a significant advantage, as it allows for the direct monitoring of their penetration and distribution across cellular membranes without the need for an external fluorescent tag. researchgate.net
Table 3: Properties of this compound as a Fluorescent Probe
| Property | Description | Mechanism | Application | Reference |
|---|---|---|---|---|
| Fluorescence | The compound and its derivatives can exhibit fluorescence. | Intramolecular Charge Transfer (ICT) | Cellular imaging and monitoring | researchgate.net |
| Environmental Sensitivity | Fluorescence emission is sensitive to the microenvironment (e.g., polarity). | The ICT state is influenced by its surroundings. | Sensing changes in cellular environments | researchgate.net |
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Future Research Directions and Translational Potential Academic Perspective
Development of Novel Synthetic Methodologies and Advanced Derivatization Strategies
The advancement of therapeutic agents based on the 2-benzylidene-1-tetralone (B1234382) core is intrinsically linked to the innovation of synthetic and derivatization methodologies. While the Claisen-Schmidt or aldol (B89426) condensation remains a primary method for synthesizing the core structure, contemporary research is exploring more efficient and sustainable alternatives. researchgate.net
Novel Synthetic Routes:
Microwave-Assisted Synthesis: Laboratory-scale experiments have demonstrated that microwave irradiation can significantly reduce reaction times to as little as 30 minutes, achieving high yields.
Biocatalytic Routes: The use of enzymes, such as lipase, for mediating the condensation reaction presents a green chemistry approach, operating under mild conditions (e.g., 45°C, pH 7).
One-Pot Syntheses: Novel one-pot procedures, such as the reaction of functionalized perchlorate (B79767) salts with arenes in the presence of AlCl₃, allow for the construction of 1-tetralone (B52770) derivatives through consecutive Friedel-Crafts reactions, streamlining the synthetic process. derpharmachemica.com
Photocatalysis: Chemodivergent photocatalytic methods are emerging for the synthesis of 1-tetralones from readily available starting materials like alkyl bromides and vinyl azides. nih.gov
Oxidative Approaches: The regioselective oxidation of tetrahydronaphthalenes using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) offers an alternative pathway to α-tetralone derivatives. acs.org
Advanced Derivatization Strategies: The versatility of the this compound scaffold lies in its two aryl rings, which are readily amenable to substitution. researchgate.net Future strategies will focus on creating diverse chemical libraries by introducing a wide range of functional groups to probe structure-activity relationships (SAR) comprehensively. A significant derivatization approach involves the reductive cyclization of 2-benzylidene-1-tetralones to create complex polycyclic structures, such as 5H-benzo[c]fluorenes, which have shown potent antiproliferative activity. researchgate.net
Integration of Advanced Computational Approaches for Enhanced Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound derivatives, advanced computational approaches are crucial for understanding molecular properties and predicting biological activity, thereby guiding synthetic efforts.
Molecular Docking: This technique is used to predict the binding orientation and affinity of derivatives within the active sites of target proteins. For instance, docking studies have been performed to model the interaction of tetralone analogs with the active site of monoamine oxidase B (MAO-B). researchgate.net
Hirshfeld Surface Analysis: The analysis of crystal structures is complemented by Hirshfeld surface calculations. researchgate.net This method helps in quantifying intermolecular interactions within the crystal lattice, providing insights into the molecular conformation and the role of specific atoms, like the carbonyl oxygen, in forming interactions. researchgate.net
Density Functional Theory (DFT) Calculations: DFT studies are employed to understand the electronic properties and reactivity of molecules. For example, computational studies have been used to rationalize the site selectivity observed in certain cyclization reactions that form 2-tetralones. grafiati.com Furthermore, calculations of frontier molecular orbitals (HOMO-LUMO) and Gibbs free energy barriers have helped explain the differential reactivity of tetralone analogs compared to structurally related chromanones in reactions with biological thiols. mdpi.com
These computational tools, when used in concert, provide a powerful platform for the rational design of new derivatives with improved pharmacological profiles. mdpi.com
Exploration of Undiscovered Biological Targets and Elucidation of New Mechanistic Pathways
While this compound derivatives are known to interact with established targets, a significant area of future research involves identifying novel biological partners and elucidating their mechanisms of action.
Established and Novel Biological Targets:
Monoamine Oxidase (MAO): Derivatives have shown potent and selective inhibitory activity against MAO-A and MAO-B, enzymes critical in neurochemistry. researchgate.net
Adenosine (B11128) Receptors: Certain analogs act as antagonists for A₁ and A₂ₐ adenosine receptors, targets relevant to neurodegenerative diseases like Parkinson's and Alzheimer's. researchgate.netnih.gov
Firefly Luciferase (Fluc): In screening assays, this compound derivatives were identified as highly potent and selective inhibitors of firefly luciferase, a novel target for this chemical class. nih.gov
Aromatase: Pyridyl-substituted tetralones have been investigated as potential aromatase inhibitors for applications in cancer therapy. acs.org
Macrophage Migration Inhibitory Factor (MIF): Recent studies have shown that some E-2-arylmethylene-1-tetralones can bind to and inhibit the tautomerase activity of MIF, an inflammatory cytokine. tandfonline.com
Elucidation of Mechanistic Pathways: Beyond simple target binding, research is focusing on the downstream molecular consequences. For example, some cytotoxic analogs are believed to act as ceramide stimulants, which in turn inhibits tumor cell growth. researchgate.net Another crucial mechanistic pathway involves microtubule destabilization; a derivative of reductive cyclization was found to inhibit microtubule polymer mass, leading to cell cycle arrest and apoptosis in cancer cells. researchgate.net Furthermore, the reactivity of the α,β-unsaturated ketone moiety with cellular thiols like glutathione (B108866) is being investigated as a potential mechanism of action, with molecular modeling helping to rationalize observed differences in reactivity among analogs. mdpi.com
| Derivative Type | Biological Target | Key Finding (Activity) | Reference |
|---|---|---|---|
| Substituted 2-benzylidene-1-tetralones | MAO-B | Potent inhibition with IC₅₀ value of 0.0064 µM | researchgate.net |
| Substituted 2-benzylidene-1-tetralones | MAO-A | Most potent inhibitor had an IC₅₀ value of 0.754 µM | researchgate.net |
| Hydroxy-substituted derivatives | Adenosine A₁/A₂ₐ Receptors | Dual affinity with values below 7 µM | researchgate.netnih.gov |
| Various this compound analogs | Firefly Luciferase (Fluc) | Inhibition in submicromolar to subnanomolar ranges | nih.gov |
| 5H-benzo[c]fluorene derivative | Microtubules | Inhibited 82.9% microtubule polymer mass at 10 µM | researchgate.net |
| E-2-arylmethylene-1-tetralones | MIF Tautomerase | Inhibited inflammatory macrophage activation | tandfonline.com |
Rational Design of Highly Selective and Potent Analogs for Targeted Molecular Interactions
The rational design of new chemical entities is a culminating goal of academic research in this field, integrating synthetic, biological, and computational findings. The objective is to create analogs with high potency and selectivity for a single biological target, which is key to developing effective therapeutics.
Structure-activity relationship (SAR) studies are fundamental to this process. Research has established several key principles for the this compound scaffold:
For Antitumor Activity: The introduction of lipophilic groups at the 3'- and 5'-positions of the benzylidene ring, especially in combination with a hydrophilic substituent at the 4'-position, has been shown to result in highly cytotoxic compounds. researchgate.netnih.gov
For Adenosine Receptor Affinity: The nature and position of substituents on both aromatic rings are critical for modulating affinity and selectivity. For instance, hydroxyl groups on ring A (the tetralone core) at positions C5, C6, or C7 favor A₁ receptor binding. researchgate.netnih.gov Combining a C6 or C7 hydroxyl on ring A with a para-hydroxy group on ring B (the benzylidene ring) can confer dual affinity for both A₁ and A₂ₐ receptors. researchgate.netnih.gov
For MAO Inhibition: A variety of substituents on the benzylidene ring, including -OH, -F, -Cl, -Br, and -OCH₃, can yield potent inhibitory activity against monoamine oxidase enzymes. researchgate.net
Future rational design efforts will leverage this knowledge to fine-tune the scaffold. For example, by exploring a wider range of heterocyclic and bioisosteric replacements for the aryl rings, researchers can aim to optimize pharmacokinetic properties while enhancing target engagement. The ultimate goal is to develop a pharmacophore model that accurately predicts the features required for potent and selective interaction with a desired biological target, paving the way for translational research. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-benzylidene-1-tetralone, and what reaction conditions are critical for yield optimization?
- The compound is typically synthesized via acid-catalyzed aldol condensation between 1-tetralone and benzaldehyde derivatives. Key conditions include using protic acids (e.g., HCl or H₂SO₄) as catalysts and maintaining anhydrous conditions to prevent side reactions. Substituents on the benzaldehyde moiety influence reaction efficiency, with electron-donating groups (e.g., -OH, -OCH₃) requiring milder conditions . Yield optimization often involves temperature control (60–80°C) and stoichiometric adjustments of reactants .
Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound derivatives?
- 1H/13C NMR : Confirm the E/Z configuration via coupling constants (J = 12–16 Hz for trans-alkene protons in the benzylidene group) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 234.3 for the parent compound) and fragmentation patterns .
- Melting Point Analysis : Pure derivatives exhibit sharp melting points (e.g., 103–105°C for unsubstituted this compound) .
Q. What are the primary biological targets of this compound, and what assays validate its activity?
- The compound primarily inhibits monoamine oxidase B (MAO-B) and antagonizes adenosine A₁/A₂A receptors (A1AR/A2AAR) .
- MAO-B Inhibition : Assessed via fluorometric or spectrophotometric assays using kynuramine as a substrate, measuring IC₅₀ values .
- Adenosine Receptor Binding : Radioligand assays (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR) determine Ki values. GTP shift assays confirm antagonist activity by evaluating G-protein coupling .
Advanced Research Questions
Q. How do structural modifications to the this compound scaffold influence adenosine receptor affinity and selectivity?
- Ring A (tetralone core) : C5-hydroxy substitution enhances A1/A2AAR affinity (Ki < 1 µM), while C4-methoxy groups reduce selectivity .
- Ring B (benzylidene moiety) : Meta (C3') and para (C4') hydroxylations improve A2AAR binding (e.g., compound 2c in shows Ki = 0.87 µM for A2AAR).
- Ring C (fused cyclohexane) : Saturation increases steric hindrance, reducing affinity. Replacements with heterocycles (e.g., indanone) retain activity but alter pharmacokinetics .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies across different derivatives?
- Cross-Validation : Replicate binding assays (A1/A2AAR) under standardized conditions (e.g., 25°C, pH 7.4) to minimize variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare ligand-receptor interactions for conflicting derivatives. For example, C4-OH in 1a forms hydrogen bonds with A2AAR Thr88, explaining its nanomolar affinity, while C4-OCH₃ lacks this interaction .
Q. What environmental and experimental factors critically affect the MAO-B inhibitory efficacy of this compound?
- pH : Optimal activity occurs at physiological pH (7.4), as protonation of the ketone group enhances MAO-B binding .
- Temperature : Stability decreases above 37°C, leading to ketone oxidation and reduced potency.
- Solubility : Low aqueous solubility (<10 µg/mL) necessitates DMSO solubilization, which may artifactually inflate IC₅₀ values in cell-based assays .
Q. How does the bioactivity of this compound compare to structurally related compounds like aurones or chalcones?
- Aurones : Exhibit weaker MAO-B inhibition (IC₅₀ > 10 µM vs. 0.5 µM for 1a ) due to smaller fused rings limiting active-site penetration .
- Chalcones : Lack the rigid tetralone scaffold, resulting in lower A1AR affinity (Ki > 5 µM vs. 0.23 µM for 1h ) .
- Fluorescent Probes : this compound derivatives show unique fluorescence quenching upon MAO-B binding, enabling real-time enzyme monitoring .
Q. What are the best practices for documenting synthetic protocols and characterization data to ensure reproducibility?
- Experimental Section : Report catalyst concentrations, reaction times, and purification methods (e.g., column chromatography with silica gel 60) .
- Supporting Information : Include HPLC chromatograms (≥97% purity), high-resolution MS data, and ¹H/¹³C NMR spectra for all novel derivatives .
- Data Deposition : Upload crystallographic data (e.g., CCDC numbers) or computational models to public repositories like PubChem .
Q. What safety and disposal protocols are essential when handling this compound in aquatic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
